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Compound of Interest

Compound Name:
4-(2-Chloroethyl)morpholine

hydrochloride

Cat. No.: B144134 Get Quote

Disclaimer: This technical guide focuses on the antifungal properties of the morpholine class of

compounds. Despite a comprehensive search of scientific literature, no specific data regarding

the antifungal activity, including minimum inhibitory concentrations (MICs) or detailed

experimental protocols, for 4-(2-Chloroethyl)morpholine hydrochloride is publicly available.

This compound is primarily documented as an intermediate in the synthesis of various

pharmaceuticals. The following information is therefore based on well-studied morpholine

derivatives, such as amorolfine and fenpropimorph, to provide a relevant framework for

understanding the potential antifungal action of this chemical class.

Introduction to Morpholine Antifungals
Morpholine derivatives are a class of synthetic compounds that have been developed for their

fungicidal properties. While some are utilized in agriculture, such as fenpropimorph, others like

amorolfine have found clinical use in topical applications for treating superficial fungal

infections.[1][2][3] The core morpholine ring is a versatile scaffold that has been extensively

modified to enhance antifungal potency and spectrum.[4]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
The primary antifungal mechanism of morpholine derivatives is the disruption of the fungal cell

membrane's integrity by inhibiting ergosterol biosynthesis.[2][5][6] Ergosterol is a vital
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component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is

crucial for maintaining membrane fluidity and function.[5][6]

Morpholines specifically target two key enzymes in the ergosterol biosynthesis pathway:

Δ14-sterol reductase (ERG24): This is considered the primary target. Its inhibition leads to

the depletion of ergosterol.[2][5][7]

Δ8-Δ7-sterol isomerase (ERG2): Inhibition of this enzyme further disrupts the pathway.[2][5]

[8]

This dual inhibition results in the accumulation of toxic sterol intermediates, such as ignosterol,

within the fungal cell membrane, and a deficiency of ergosterol.[2][7] This alteration of the

sterol profile disrupts membrane-bound enzymes, increases membrane permeability, and

ultimately leads to fungal cell death.[5] This multi-target mechanism is thought to reduce the

likelihood of the development of fungal resistance.[2]
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Ergosterol biosynthesis pathway showing inhibition points by morpholine antifungals.

Antifungal Spectrum and Efficacy
Morpholine derivatives exhibit a broad spectrum of activity against various fungal pathogens.

Their efficacy, however, can vary significantly between different derivatives and fungal species.

Quantitative Data
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The following tables summarize the Minimum Inhibitory Concentration (MIC) values for some

representative morpholine derivatives against various fungal strains, as reported in the

literature. It is important to note that these values can be influenced by the specific

experimental conditions.[9]

Table 1: Antifungal Activity of Sila-Morpholine Analogues (µg/mL)[2]

Compound
Candida
albicans ATCC
24433 (MIC)

Candida
glabrata NCYC
388 (MIC)

Cryptococcus
neoformans
ATCC 34664
(MIC)

Aspergillus
niger ATCC
10578 (MIC)

Sila-analogue 24 1 2 1 4

Amorolfine 2 4 2 8

Fenpropimorph 16 32 16 >64

Fenpropidin 8 16 8 64

Fluconazole 1 8 4 >64

Table 2: Antifungal Activity of Novel Morpholino Thiazines (MIC in µg/mL)[10]

Compound
Aspergillus
flavus

Mucor Rhizopus
Microsporum
gypseum

Compound 20 12.5 50 12.5 25

Compound 23 6.25 100 50 50

Compound 25 12.5 12.5 12.5 12.5

Fluconazole

(Std.)
12.5 25 25 12.5

Experimental Protocols
Standardized methods are crucial for determining the in vitro antifungal activity of compounds.

The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal
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susceptibility testing.[2]

Broth Microdilution Assay for Yeasts (CLSI M27-A3)
This method is commonly used to determine the MIC of antifungal agents against yeast

isolates.

Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent

to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to

achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing

RPMI-1640 medium.

Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The

plates are incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant

inhibition of growth (typically ≥50%) compared to the growth control.

Broth Microdilution Assay for Filamentous Fungi (CLSI
M38-A2)
A similar principle is applied for filamentous fungi, with modifications to the inoculum

preparation.

Inoculum Preparation: Spores are harvested from a mature culture and the concentration is

adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

Assay Procedure: The subsequent steps of drug dilution, inoculation, and incubation are

similar to the yeast protocol.

MIC Determination: The MIC is determined as the lowest drug concentration that completely

inhibits growth.
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Generalized workflow for antifungal susceptibility testing.

Synthesis of Morpholine Derivatives
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The synthesis of antifungal morpholine derivatives typically involves multi-step chemical

reactions. For instance, the synthesis of silicon-incorporated morpholine analogues involved

the following general steps[2]:

Preparation of a carboxylic acid intermediate.

Coupling of the carboxylic acid with a substituted piperidine or morpholine.

Reduction of the resulting amide to form the final amine product.

For a detailed synthetic scheme, please refer to the publication by Jachak et al. (2015).[2]

Conclusion and Future Perspectives
Morpholine derivatives represent an important class of antifungal agents with a well-

established mechanism of action targeting ergosterol biosynthesis.[2][5] While compounds like

amorolfine are used clinically for topical infections, their systemic use has been limited due to

rapid metabolism.[2] Future research in this area may focus on the development of novel

morpholine analogues with improved pharmacokinetic profiles, broader antifungal spectra, and

enhanced potency against resistant fungal strains. The lack of specific data on 4-(2-
chloroethyl)morpholine hydrochloride suggests that its primary role remains as a building

block for more complex molecules rather than as a direct antifungal agent itself. Further studies

would be required to ascertain any intrinsic antifungal properties of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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